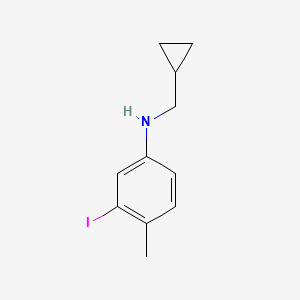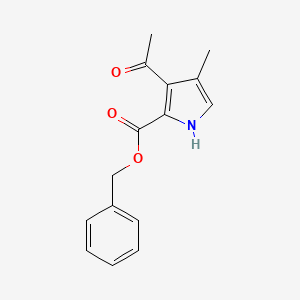![molecular formula C15H17N B12068155 2-[4-(3-Methylphenyl)phenyl]ethan-1-amine](/img/structure/B12068155.png)
2-[4-(3-Methylphenyl)phenyl]ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3-Methylphenyl)phenyl]ethan-1-amine is an organic compound that belongs to the class of phenylethylamines. This compound is characterized by the presence of a phenyl group substituted with a 3-methylphenyl group at the para position and an ethanamine chain. It is a significant entity in the synthesis of various pharmaceutical drugs and other chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Methylphenyl)phenyl]ethan-1-amine can be achieved through transaminase-mediated chiral selective synthesis. This involves the transamination of 1-(3-methylphenyl)ethan-1-one using transaminases such as ATA-025. The reaction conditions include the use of dimethylsulfoxide as a co-solvent, enzyme loading, substrate loading, temperature, and pH optimization. The optimal conditions are 10% enzyme loading, 50 g/L substrate loading, 45°C, and pH 8.0 .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale biocatalytic processes. These processes utilize immobilized whole-cell biocatalysts with transaminase activity to achieve high conversion rates and product yields. The use of biocatalysts offers an environmentally friendly and economically viable method for the synthesis of this compound .
化学反応の分析
Types of Reactions
2-[4-(3-Methylphenyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen to the compound, reducing it to its corresponding amine.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of the amine group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine for the formation of oximes, hydrazine for the formation of hydrazones, and various reducing agents for reduction reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal conversion and yield .
Major Products Formed
The major products formed from these reactions include oximes, hydrazones, and reduced amines. These products are often used as intermediates in the synthesis of other pharmaceutical compounds and chemical entities .
科学的研究の応用
2-[4-(3-Methylphenyl)phenyl]ethan-1-amine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 2-[4-(3-Methylphenyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the transamination process, where it acts as a substrate for transaminases. This interaction leads to the formation of chiral amines, which are essential intermediates in the synthesis of various pharmaceutical drugs .
類似化合物との比較
Similar Compounds
Similar compounds to 2-[4-(3-Methylphenyl)phenyl]ethan-1-amine include:
- 1-(3-methylphenyl)ethan-1-one
- 1-(4-methylphenyl)ethan-1-amine
- 1-(3-methoxyphenyl)ethan-1-amine
- 1-(1-naphthyl)ethanamine
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which allows for unique interactions in transamination reactions. This compound’s ability to act as a substrate for transaminases makes it a valuable entity in the synthesis of chiral amines and other pharmaceutical intermediates .
特性
分子式 |
C15H17N |
|---|---|
分子量 |
211.30 g/mol |
IUPAC名 |
2-[4-(3-methylphenyl)phenyl]ethanamine |
InChI |
InChI=1S/C15H17N/c1-12-3-2-4-15(11-12)14-7-5-13(6-8-14)9-10-16/h2-8,11H,9-10,16H2,1H3 |
InChIキー |
QQUVSYCSXSRHOE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(2S)-2-[(1-aminocyclopropyl)formamido]-4-methylpentanoic acid](/img/structure/B12068124.png)





![bis(8-ethyl-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate;dichloride](/img/structure/B12068166.png)
![4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B12068167.png)
